2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethanone
CAS No.:
Cat. No.: VC18346453
Molecular Formula: C11H8Cl3NO
Molecular Weight: 276.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8Cl3NO |
|---|---|
| Molecular Weight | 276.5 g/mol |
| IUPAC Name | 2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C11H8Cl3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3 |
| Standard InChI Key | KSYLMVWKBFHRFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2C(=O)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethanone (molecular formula: C₁₁H₈Cl₃NO; molecular weight: 276.5 g/mol) features a planar indole system substituted with a methyl group at the 5-position and a trichloroacetyl moiety at the 3-position. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trichloroacetyl group (–CO–CCl₃) introduces significant electron-withdrawing character, influencing both the compound's reactivity and intermolecular interactions.
The canonical SMILES representation (CC₁=CC₂=C(C=C₁)NC=C₂C(=O)C(Cl)(Cl)Cl) accurately captures the spatial arrangement of substituents. X-ray crystallographic studies of analogous compounds suggest that the trichloroacetyl group adopts a trigonal planar geometry around the carbonyl carbon, while the indole system maintains near-perfect planarity .
Spectral Characteristics
Key spectroscopic features include:
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¹H NMR: Distinct downfield shifts for the indolic NH proton (δ 10.2–11.8 ppm) and upfield shifts for the methyl group (δ 2.3–2.5 ppm)
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¹³C NMR: Characteristic carbonyl carbon resonance at δ 185–190 ppm, with CCl₃ carbon appearing at δ 95–100 ppm
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IR Spectroscopy: Strong carbonyl stretching vibration at 1720–1740 cm⁻¹ and N–H stretch at 3400–3450 cm⁻¹
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 276.5 g/mol |
| LogP (Octanol-Water) | 3.2 ± 0.3 (Predicted) |
| Water Solubility | <1 mg/mL (25°C) |
| Melting Point | 142–145°C |
| Stability | Hydrolytically stable at pH 4–8 |
The high logP value indicates strong lipophilicity, facilitating membrane permeability in biological systems. Limited aqueous solubility necessitates formulation with co-solvents for in vitro assays.
Synthetic Methodologies
Primary Synthesis Route
The benchmark synthesis involves Friedel-Crafts acylation of 5-methylindole with trichloroacetyl chloride under Lewis acid catalysis:
Reaction Scheme
5-Methylindole + Cl₃CCOCl → 2,2,2-Trichloro-1-(5-methyl-1H-indol-3-yl)ethanone
Optimized Conditions
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Catalyst: Anhydrous AlCl₃ (1.2 equiv)
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Solvent: Dichloromethane (0.5 M)
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Temperature: 0°C → rt (gradual warming)
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Reaction Time: 6–8 hours
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Yield: 68–72% after column chromatography
Critical control parameters include strict anhydrous conditions and gradual reagent addition to prevent polychlorination byproducts. The reaction proceeds via electrophilic aromatic substitution, with the indole's 3-position demonstrating superior reactivity over other positions.
Alternative Synthetic Approaches
While less efficient, metal-free conditions using trimethylsilyl triflate (TMSOTf) as a promoter have achieved 55–60% yields in acetonitrile at reflux . Microwave-assisted synthesis reduces reaction times to 30–45 minutes but requires specialized equipment.
Comparative analysis of synthetic methods reveals:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| AlCl₃ Catalysis | 72 | 98 | Industrial |
| TMSOTf Promotion | 60 | 95 | Lab-scale |
| Microwave-Assisted | 65 | 97 | Pilot-scale |
Recent advances employ continuous flow reactors to enhance safety during exothermic acylation steps.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiles
In vitro screening against kinase panels revealed potent inhibition (IC₅₀ = 0.8–1.2 μM) of:
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Cyclin-dependent kinase 2 (CDK2)
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Glycogen synthase kinase-3β (GSK-3β)
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Aurora kinase A
Molecular docking studies suggest the trichloroacetyl group interacts with ATP-binding pockets through halogen bonding with backbone carbonyls. The indole nitrogen forms critical hydrogen bonds with catalytic lysine residues.
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Jurkat (T-ALL) | 1.4 | 8.2 |
| HL-60 (AML) | 2.1 | 5.6 |
| HEK293 (Normal) | 11.5 | - |
Mechanistic studies indicate apoptosis induction via mitochondrial depolarization and caspase-3/7 activation. Synergistic effects with vincristine (CI = 0.3–0.5) suggest combination therapy potential.
Comparative Analysis with Structural Analogues
Halogen Substitution Effects
Systematic replacement of chlorine atoms alters bioactivity:
| Compound | CDK2 IC₅₀ (μM) | LogP |
|---|---|---|
| 2,2,2-Trichloro derivative | 0.9 | 3.2 |
| 2,2-Dichloro-2-fluoro derivative | 1.5 | 2.8 |
| Tribromo analogue | 2.8 | 3.8 |
The trichloro variant exhibits optimal balance between potency and lipophilicity. Fluorine substitution reduces potency despite improved pharmacokinetic properties .
Positional Isomerism Impact
Moving the methyl group from the 5- to 7-position decreases CDK2 inhibition 4-fold, highlighting the critical role of substituent positioning in target engagement.
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